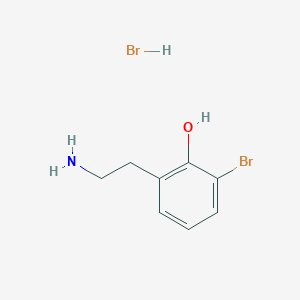

2-(2-Aminoethyl)-6-bromophenol hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Aminoethyl)-6-bromophenol hydrobromide is a chemical compound with the molecular formula C8H10BrNO·HBr It is a brominated phenol derivative that contains an aminoethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-6-bromophenol hydrobromide typically involves the bromination of 2-(2-Aminoethyl)phenol. The reaction is carried out in the presence of hydrobromic acid, which acts as both the brominating agent and the source of the hydrobromide salt. The reaction conditions often include controlled temperature and pH to ensure the selective bromination at the desired position on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction parameters are carefully monitored and controlled. The use of hydrobromic acid in excess ensures complete conversion of the starting material to the desired product. The final product is then purified through crystallization or other suitable methods to obtain a high-purity compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the phenolic group is oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-(2-Aminoethyl)phenol.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed:

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: 2-(2-Aminoethyl)phenol.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Aminoethyl)-6-bromophenol hydrobromide exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of related compounds against Methicillin-Resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. The mechanism often involves the generation of reactive oxygen species (ROS), which disrupt bacterial membranes and inhibit biofilm formation, a common challenge in treating infections .

Cancer Research

Compounds targeting the Transforming Growth Factor beta Receptor 2 (TGF-β R2) pathway have been explored for their potential in cancer therapy. Inhibition of TGF-β signaling is associated with reduced tumor growth and metastasis. The hydrobromide form of 2-(2-Aminoethyl)-6-bromophenol may serve as a scaffold for developing selective TGF-β R2 kinase inhibitors, which could be beneficial in treating various cancers and fibrotic disorders .

Biochemistry

Buffering Agent

This compound is utilized as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability makes it suitable for various laboratory procedures, including enzyme assays and protein purification processes .

Synthesis of New Compounds

The compound serves as a reactant in the synthesis of novel molecules through various chemical reactions, such as Suzuki-Miyaura coupling. Such reactions are crucial for developing new pharmaceuticals with improved efficacy and reduced side effects .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(2-Aminoethyl)-6-bromophenol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

2-(2-Aminoethyl)phenol hydrobromide: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

2-Bromoethylamine hydrobromide: Contains a brominated ethylamine group but lacks the phenolic structure.

6-Bromophenol: Contains the brominated phenol structure but lacks the aminoethyl group.

Uniqueness: 2-(2-Aminoethyl)-6-bromophenol hydrobromide is unique due to the presence of both the aminoethyl group and the brominated phenol structure. This combination allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.

Activité Biologique

2-(2-Aminoethyl)-6-bromophenol hydrobromide, a compound with the CAS number 1795187-83-5, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenol structure with an aminoethyl side chain, which influences its biological interactions. The presence of the bromine atom may enhance its reactivity and affinity towards various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor for certain enzymes, impacting metabolic pathways and cellular functions.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, bromophenols are known for their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Enzyme Inhibition

Recent research highlights the compound's potential as an enzyme inhibitor. A study focused on related bromophenols demonstrated significant inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA II, with KI values ranging from 0.65 to 1.26 mM . This suggests that this compound may exhibit similar inhibitory activity.

Study on Enzyme Inhibition

In a comparative analysis, several brominated compounds were tested for their inhibitory effects on carbonic anhydrases. The results indicated that certain derivatives displayed competitive inhibition, making them potential candidates for therapeutic applications in conditions where CA activity is dysregulated .

Data Summary

Propriétés

IUPAC Name |

2-(2-aminoethyl)-6-bromophenol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.BrH/c9-7-3-1-2-6(4-5-10)8(7)11;/h1-3,11H,4-5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCLCNYPZNAAHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)CCN.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.